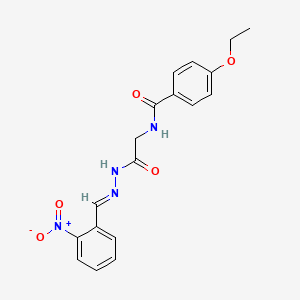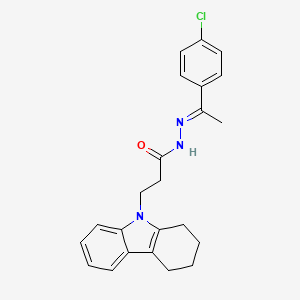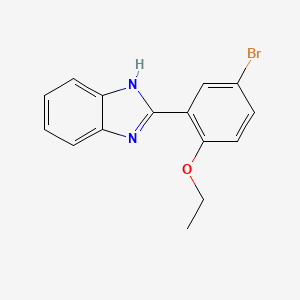
4-Ethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of an ethoxy group, a benzamide moiety, and a nitrobenzylidene hydrazino group.
- This compound has gained attention in scientific research due to its potential applications in various fields.
ENBSH: is a yellow crystalline solid with the molecular formula C₁₅H₁₄N₄O₅S and a molecular weight of 382.36 g/mol .
Preparation Methods
- The reaction yields the desired product in good yields.
Synthesis: ENBSH can be synthesized by reacting 4-ethoxybenzenesulfonylhydrazide with 2-nitrobenzaldehyde in the presence of a catalyst (e.g., acetic acid) under reflux conditions .
Chemical Reactions Analysis
Reactions: ENBSH undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Antimicrobial Activity: ENBSH exhibits broad-spectrum antimicrobial activity against bacterial and fungal strains, including Staphylococcus aureus and Candida albicans .
Cancer Research: It induces apoptosis in cancer cells, including human breast cancer cells.
Fluorescent Probe: ENBSH may serve as a fluorescent probe for detecting metal ions.
Antibiotics Development: Its antimicrobial properties make it a potential candidate for developing new antibiotics.
Mechanism of Action
Cell Wall Inhibition: ENBSH likely inhibits bacterial and fungal cell growth by disrupting cell wall synthesis.
Apoptosis: In cancer cells, it activates caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
Unique Features: ENBSH’s broad-spectrum antimicrobial activity and potential as a fluorescent probe distinguish it.
Similar Compounds: Other related compounds include 4-ethoxybenzenesulfonylhydrazide and 2-nitrobenzaldehyde .
Remember that ENBSH’s cytotoxicity limits its use in vivo, but its diverse applications continue to intrigue researchers
Properties
CAS No. |
764653-79-4 |
|---|---|
Molecular Formula |
C18H18N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18N4O5/c1-2-27-15-9-7-13(8-10-15)18(24)19-12-17(23)21-20-11-14-5-3-4-6-16(14)22(25)26/h3-11H,2,12H2,1H3,(H,19,24)(H,21,23)/b20-11+ |
InChI Key |
DEOGUNCFISDYTL-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)



![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004812.png)
![N-[(Benzyloxy)carbonyl]phenylalanylphenylalanine](/img/structure/B12004818.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004841.png)

